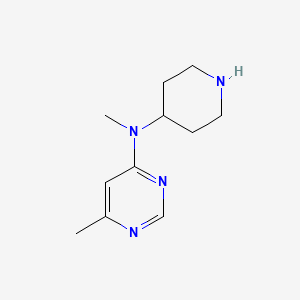

N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine

Übersicht

Beschreibung

N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine is a synthetic organic compound with the molecular formula C11H18N4 This compound is characterized by a pyrimidine ring substituted with a piperidine moiety and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Substitution with Piperidine: The pyrimidine ring is then subjected to a nucleophilic substitution reaction with piperidine. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidine, making it a more effective nucleophile.

Methylation: The final step involves the methylation of the nitrogen atoms on the pyrimidine ring and the piperidine moiety. This can be achieved using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions can lead to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce any oxidized forms back to the original amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrimidine moieties can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, or other peroxides under acidic or basic conditions.

Reduction: LiAlH4, NaBH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Substitution: Strong bases like NaH or KOtBu, and nucleophiles such as alkyl halides or amines.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

The compound has been evaluated for its antiproliferative activity against various cancer cell lines. In a study involving virtual screening of approximately 20,000 molecules, N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine derivatives were identified as promising candidates for inhibiting the RHOJ and CDC42 GTPases, which are implicated in tumor growth and angiogenesis. The best-performing compounds exhibited IC50 values in the low micromolar range, indicating potent activity against melanoma cells .

Case Study: RHOJ/CDC42 Inhibition

- Objective : To discover compounds that inhibit RHOJ and CDC42.

- Methodology : Virtual screening followed by in vitro testing.

- Results : Compounds with a pyrimidine core modified at positions 2 and 4 demonstrated significant antiproliferative effects.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| ARN12405 | 16.4 | SKM28 (Melanoma) |

| ARN22089 | 14.0 | SKM28 (Melanoma) |

Inhibition of ERK5 Pathway

The nonclassical extracellular signal-related kinase 5 (ERK5) pathway has been linked to increased cellular proliferation and survival in cancer cells. This compound derivatives have been shown to maintain ERK5 inhibitory activity while allowing for structural diversification to enhance potency .

Case Study: ERK5 Inhibitors

- Objective : To optimize compounds for ERK5 inhibition.

- Methodology : Structural modifications were made to the pyrimidine ring to assess changes in potency.

| Compound | Potency Change | Modification Type |

|---|---|---|

| 32a | Baseline | Original structure |

| 32f | +6-fold | N-methylpiperazine added |

Pharmacokinetics Optimization

In addition to potency, the pharmacokinetic properties of this compound derivatives have been assessed to ensure adequate solubility and stability for therapeutic use. Kinetic solubility studies revealed that several derivatives maintained high solubility (>150 μM), which is crucial for effective drug formulation .

Pharmacokinetic Properties

| Compound | Kinetic Solubility (μM) | Plasma Stability (min) |

|---|---|---|

| ARN22089 | 222 | 120 |

| Other Compounds | >150 | Varies |

Potential Use in Other Diseases

Beyond oncology applications, compounds similar to this compound have been explored for their potential in treating other conditions influenced by the same signaling pathways. The modulation of CDC42 and RHOJ may also provide therapeutic avenues for diseases characterized by aberrant cell signaling mechanisms.

Wirkmechanismus

The mechanism by which N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Dimethylpiperidin-4-amine: Similar in structure but lacks the pyrimidine ring.

4-(Dimethylamino)piperidine: Another related compound with a different substitution pattern on the piperidine ring.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-aminophenyl)amino)pyrimidine: Contains both pyrimidine and piperidine moieties but with additional functional groups.

Uniqueness

N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation and the presence of both pyrimidine and piperidine rings make it a versatile compound for various applications in research and industry.

Biologische Aktivität

N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine, also known as N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride, is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, particularly G protein-coupled receptors (GPCRs), and its implications in the treatment of metabolic disorders.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with a piperidine ring and two methyl groups. Its molecular formula is with a molecular weight of approximately 279.21 g/mol. The dihydrochloride salt form enhances its solubility, making it suitable for biological applications.

Research indicates that this compound acts as an agonist for specific GPCRs. These receptors play crucial roles in various physiological processes, including insulin secretion and glucose metabolism. Preliminary studies suggest that this compound may enhance insulin secretion and reduce blood glucose levels, indicating its potential use in managing type 2 diabetes .

Binding Affinity to GPCRs

Studies have evaluated the binding affinity of this compound to various GPCRs. These studies often utilize radiolabeled ligands and cell-based assays to determine efficacy and specificity. The results indicate that this compound exhibits significant binding affinity to certain GPCR subtypes involved in metabolic regulation .

Case Studies

- Type 2 Diabetes Management : In vitro studies have shown that derivatives of this compound can enhance insulin secretion from pancreatic beta cells. This effect is mediated through the activation of specific GPCRs that regulate glucose homeostasis.

- Cancer Research : The compound has been investigated for its antiproliferative effects on various cancer cell lines. Preliminary results indicate that it may inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N,N-Dimethylpyrimidinamine | Structure | Lacks piperidine moiety; simpler structure |

| 6-Methylpyrimidinamine | Structure | No piperidine; different methyl substitution pattern |

| 2-(Piperidinyl)pyrimidinamine | Structure | Different position of piperidine attachment |

This compound stands out due to its specific combination of the piperidine ring and dual methyl substitutions at the nitrogen positions, which may enhance its biological activity compared to similar compounds .

Eigenschaften

IUPAC Name |

N,6-dimethyl-N-piperidin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-9-7-11(14-8-13-9)15(2)10-3-5-12-6-4-10/h7-8,10,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKVICFEEBEOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N(C)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.